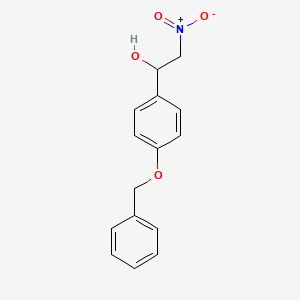

1-(4-(Benzyloxy)phenyl)-2-nitroethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15NO4 |

|---|---|

Molecular Weight |

273.28 g/mol |

IUPAC Name |

2-nitro-1-(4-phenylmethoxyphenyl)ethanol |

InChI |

InChI=1S/C15H15NO4/c17-15(10-16(18)19)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11H2 |

InChI Key |

NJIXMPVLVNYPBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Benzyloxy Phenyl 2 Nitroethanol and Analogues

Catalytic Henry (Nitroaldol) Reaction Approaches

The catalytic Henry reaction is a cornerstone for the synthesis of β-nitro alcohols. Various catalytic systems have been developed to improve reaction efficiency, yield, and selectivity.

The condensation of aromatic aldehydes, such as 4-(benzyloxy)benzaldehyde (B125253), with nitroalkanes like nitromethane (B149229) is a fundamental method for synthesizing compounds like 1-(4-(benzyloxy)phenyl)-2-nitroethanol. This reaction is typically catalyzed by a base, which deprotonates the nitroalkane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde. wikipedia.org

A variety of bases can be employed, including ionic bases like alkali metal hydroxides, alkoxides, and carbonates, as well as nonionic organic amine bases. wikipedia.orgencyclopedia.pub The choice of base can influence the reaction, and careful control of the basicity is important to favor the formation of the β-nitro alcohol over the dehydrated nitroalkene product. scirp.org A simple and rapid method for preparing nitroalcohols involves the condensation of an aldehyde with excess nitromethane at low temperatures (around 5°C) in the presence of sodium hydroxide (B78521) in an aqueous alcoholic solution. cdnsciencepub.com For instance, the reaction of various benzaldehyde (B42025) derivatives with nitromethane or nitroethane using potassium tert-butoxide or sodium tert-butoxide as a catalyst has been shown to produce 1-phenyl-2-nitroethanol and its derivatives in yields of 50-90%. google.com

The general reaction is reversible, and the conditions can be optimized to achieve high yields of the desired β-nitro alcohol. wikipedia.org

The catalyst system plays a pivotal role in the efficiency and selectivity of the Henry reaction. While simple bases can facilitate the reaction, more sophisticated catalyst systems have been developed to enhance performance. Heterogeneous solid base catalysts, such as layered double hydroxides (LDHs), offer an environmentally friendly alternative to soluble bases, minimizing salt formation and hazardous conditions. scirp.org These solid catalysts have demonstrated high yields of β-nitro alcohols under various conditions, including conventional heating, microwave irradiation, and sonication. scirp.org

For asymmetric synthesis, chiral metal complexes have been extensively studied. Metals such as zinc, copper, cobalt, magnesium, and chromium, coordinated to chiral organic ligands, can induce enantioselectivity in the Henry reaction. wikipedia.org For example, a catalyst system consisting of a Cu-bisoxazoline complex and triethylamine (B128534) has been used for the enantioselective addition of nitromethane to α-ketoesters. nih.gov Similarly, novel chiral bis(β-amino alcohol)-Cu(OAc)₂ catalyst systems have been shown to be highly effective for the asymmetric Henry reaction of nitromethane with various substituted aromatic aldehydes, yielding chiral nitroaldols with excellent enantiomeric purity and high chemical yields. mdpi.com The design of the catalyst, including the metal center and the chiral ligand, is crucial for achieving high reactivity and stereocontrol. uwindsor.ca

The following table summarizes the performance of different catalyst systems in the Henry reaction.

| Catalyst System | Aldehyde Substrate | Nitroalkane | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Potassium tert-butoxide | Benzaldehyde derivatives | Nitromethane/Nitroethane | 50-90 | - | google.com |

| Cu-bisoxazoline complex/Triethylamine | α-ketoesters | Nitromethane | Good to Excellent | High | nih.gov |

| Chiral bis(β-amino alcohol)-Cu(OAc)₂ | Substituted aromatic aldehydes | Nitromethane | up to >99 | up to 94.6 | mdpi.com |

| Cu(II) complex of N,N′-bis(2-pyridylmethylidene)-(R,R)-1,2-cyclohexanediamine | Benzaldehyde | Nitromethane | 94 | <30 | niscpr.res.in |

The choice of solvent can significantly impact the outcome of the Henry reaction, although it is generally considered to have less influence than the catalyst. wikipedia.orgencyclopedia.pub Reactions are often carried out in organic solvents. For instance, a method for preparing 1-phenyl-2-nitroethanol derivatives uses a mixed solvent system of tert-butanol (B103910) and tetrahydrofuran. google.com In some catalytic systems, the solvent plays a more direct role in the reaction's success. For example, in the asymmetric Henry reaction catalyzed by a chiral bis(β-amino alcohol)-Cu(OAc)₂ complex, ethanol (B145695) was found to be an effective green solvent. mdpi.com

Two-phase reaction media have also been explored to facilitate catalyst recovery and product separation. The use of solid-supported catalysts or phase-transfer catalysts can enable reactions to occur at the interface of two immiscible phases. This approach can simplify the work-up procedure and allow for the recycling of the catalyst. While specific examples for this compound in two-phase media are not detailed in the provided context, the principles of phase-transfer catalysis are applicable to the base-catalyzed Henry reaction.

Stereoselective Synthesis of Chiral β-Nitroalcohols

The synthesis of enantiomerically pure β-nitro alcohols is of great interest due to their utility as chiral building blocks for pharmaceuticals. almacgroup.com This has led to the development of various stereoselective strategies for the Henry reaction.

The development of catalytic asymmetric Henry reactions has been a major focus of research. nih.gov The first enantioselective nitroaldol reaction was reported in 1992 using Shibasaki catalysts. wikipedia.org Since then, a plethora of chiral catalysts have been developed.

Organocatalysis has emerged as a powerful tool for enantioselective Henry reactions. Chiral organic molecules, such as quinine (B1679958) derivatives and cinchona alkaloids, can act as catalysts, inducing enantioselectivity through non-covalent interactions. encyclopedia.pubnih.govmdpi.com For example, a C6′-OH cinchona alkaloid has been reported as a highly efficient organocatalyst for the asymmetric Henry reaction with ketones. nih.gov

Metal-based catalysts, particularly those involving copper, are widely used. Chiral ligands, such as bis(oxazolines) and chiral diamines, are complexed with a metal salt, often a copper(II) salt like Cu(OAc)₂ or Cu(OTf)₂. uwindsor.caniscpr.res.in These chiral complexes create a chiral environment around the reacting molecules, directing the approach of the nucleophile to one face of the aldehyde, thus leading to an excess of one enantiomer. A study on the asymmetric Henry reaction catalyzed by chiral phosphine (B1218219) salen type ligands with (CuOTf)₂·C₆H₆ reported up to 80% ee. niscpr.res.in

The following table presents data from various enantioselective Henry reaction strategies.

When both the aldehyde and the nitroalkane are chiral or contain stereogenic centers, the Henry reaction can lead to the formation of diastereomers. Controlling the diastereoselectivity to favor the formation of one diastereomer over the other is a significant synthetic challenge. uwindsor.ca

Diastereoselectivity can be influenced by the structure of the reactants (substrate control) or by the use of a chiral catalyst (catalyst control). For instance, the reaction of α-aminoaldehydes can proceed with high diastereoselectivity, sometimes even without an added catalyst, particularly under high pressure. uwindsor.ca

Modifications to the reaction conditions and reagents can also influence diastereoselectivity. For example, using α,α-doubly deprotonated nitroalkanes can lead to the formation of nitronate alkoxides that predominantly yield syn-nitro alcohols upon protonation. wikipedia.orgencyclopedia.pub Conversely, the use of silyl-protected nitronate anions in the presence of a fluoride (B91410) source can favor the formation of anti-β-nitro alcohols. wikipedia.orgencyclopedia.pub

Biocatalytic Protocols for Asymmetric β-Nitroalcohol Production

Biocatalysis has emerged as a powerful green tool for the asymmetric synthesis of chiral β-nitroalcohols, offering high selectivity under mild reaction conditions. cardiff.ac.ukthieme-connect.com Several enzymatic strategies are employed, including direct enantioselective Henry (nitroaldol) reactions, kinetic resolution of racemic nitroalcohols, and asymmetric reduction of α-nitroketones. researchgate.netrsc.org

A primary biocatalytic route is the direct, enzyme-catalyzed asymmetric Henry reaction, which involves the C-C bond formation between an aldehyde and a nitroalkane. thieme-connect.com Hydroxynitrile lyases (HNLs) have been shown to catalyze this reaction promiscuously. For instance, (R)-selective HNLs, such as the one from Arabidopsis thaliana (AtHNL), can produce (R)-β-nitro alcohols, while the (S)-selective HNL from Hevea brasiliensis (HbHNL) can yield the corresponding (S)-enantiomers. nih.gov The AtHNL enzyme has been used to synthesize a variety of (R)-β-nitro alcohols from aromatic aldehydes and nitromethane. nih.gov In a different approach, AtHNL was also used in a kinetic resolution process via a retro-Henry reaction to produce (S)-β-nitro alcohols with high enantiomeric excess (ee). For example, racemic 2-nitro-1-phenylethanol (B99664) was resolved to yield (S)-2-nitro-1-phenylethanol with up to 99% ee and 47% conversion. nih.gov

Another significant biocatalytic method is the asymmetric reduction of α-nitroketones to the corresponding β-nitroalcohols, mediated by alcohol dehydrogenases (ADHs). mdpi.com This approach allows for the synthesis of both (R)- and (S)-enantiomers with high enantioselectivity by selecting the appropriate ADH. A study investigating a panel of commercial ADHs for the reduction of various aromatic α-nitroketones demonstrated that high conversions and excellent enantioselectivities could be achieved. For many substrates, ee values in the range of 92–99% were obtained. mdpi.com

Lipases are another class of enzymes utilized in the asymmetric synthesis of β-nitroalcohols, primarily through the kinetic resolution of racemic mixtures. rsc.org This can be achieved by enantioselective hydrolysis of a racemic β-nitroalcohol ester or by the acylation of a racemic β-nitroalcohol.

Transketolases, which catalyze the transfer of a two-carbon ketol unit, also present a potential, though less explored, biocatalytic route for the synthesis of complex chiral alcohols.

| Enzyme/Biocatalyst | Reaction Type | Substrate (Aldehyde) | Product | Yield/Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| (R)-selective HNL (Arabidopsis thaliana) | Kinetic Resolution (retro-Henry) | rac-2-Nitro-1-phenylethanol | (S)-2-Nitro-1-phenylethanol | 47% | up to 99% | nih.gov |

| Alcohol Dehydrogenase (ADH440) | Asymmetric Reduction | 1-Phenyl-2-nitroethanone | (R)-1-Phenyl-2-nitroethanol | 99% | 92% | mdpi.com |

| Alcohol Dehydrogenase (ADH440) | Asymmetric Reduction | 1-(4-Methoxyphenyl)-2-nitroethanone | (R)-1-(4-Methoxyphenyl)-2-nitroethanol | 99% | 96% | mdpi.com |

| Alcohol Dehydrogenase (ADH270) | Asymmetric Reduction | 1-Phenyl-2-nitroethanone | (S)-1-Phenyl-2-nitroethanol | >99% | >99% | mdpi.com |

Sustainable and Advanced Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable and advanced protocols for the synthesis of nitroalcohols, including the use of alternative reaction media and energy sources.

Green Chemistry Approaches in Nitroalcohol Synthesis

Green chemistry strategies for the Henry reaction aim to minimize waste, reduce the use of hazardous solvents, and improve energy efficiency. Key approaches include performing the reaction in aqueous media, under solvent-free conditions, or in alternative green solvents like ionic liquids (ILs) and deep eutectic solvents (DESs).

The Henry reaction can be effectively carried out in water, often at a neutral pH, which is a significant improvement over traditional methods that use organic solvents and strong bases. chimia.ch For example, an efficient synthesis of β-nitroalcohols from aldehydes and nitroalkanes has been reported in an aqueous phosphate (B84403) buffer at room temperature. chimia.ch Imidazole has also been used as a mild, recyclable Lewis base catalyst for the Henry reaction in an aqueous medium, providing good yields for aromatic aldehydes. researchgate.net

Solvent-free conditions (SFC) represent another important green methodology. The Henry addition of nitroalkanes to aldehydes can be promoted by catalysts like polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP) under solvent-free conditions, yielding nitroaldol products in good yields and short reaction times. sci-hub.se In some cases, a dual catalytic system of a mineral base (e.g., KOH) and a surfactant (e.g., PEG) can facilitate clean and fast solvent-free nitroaldol reactions. erowid.org

Ionic liquids and deep eutectic solvents are gaining attention as environmentally benign reaction media. TMG-based (1,1,3,3-tetramethyl guanidine) ionic liquids have been used as recyclable catalysts for the Henry reaction, producing 2-nitroalcohols in good yields. jlu.edu.cn DESs, formed by mixing components like ammonium (B1175870) acetate (B1210297) and ethylene (B1197577) glycol, have been used as media for microwave-assisted Henry reactions to produce nitroalkenes, demonstrating the potential of these novel solvents in nitroaldol chemistry. rsc.orgnih.gov

| Green Approach | Catalyst/Medium | Substrate (Aldehyde) | Yield | Conditions | Reference |

|---|---|---|---|---|---|

| Solvent-Free | PS-BEMP (10 mol%) | Benzaldehyde | 85% | 30°C, 7h | sci-hub.se |

| Solvent-Free | KOH / Triton-X-100 | Propionaldehyde | >90% | 3h | erowid.org |

| Aqueous Medium | Imidazole (0.25 mmol) | 4-Chlorobenzaldehyde (B46862) | 92% | rt, 8h | researchgate.net |

| Aqueous Medium | Phosphate Buffer (pH 7) | 4-Nitrobenzaldehyde | 92% | rt, 24h | chimia.ch |

| Ionic Liquid | [TMG][Lac] | Benzaldehyde | 85% | rt, 24h | jlu.edu.cn |

Continuous Flow and Microreactor Technologies for Scalable Production

Continuous flow chemistry and microreactor technology offer significant advantages for the synthesis of nitroalcohols, including enhanced safety, precise control over reaction parameters, and improved scalability. nih.govtechnologynetworks.com The high surface-to-volume ratio in microreactors allows for superior heat transfer, which is crucial for managing the exothermic nature of the Henry reaction. nih.gov This technology is particularly valuable when dealing with potentially hazardous reagents like nitromethane, allowing for its safe use at elevated temperatures. cardiff.ac.uk

The synthesis of β-nitroalcohols from various aldehydes and nitromethane has been successfully demonstrated in flow systems. For instance, using a simple flow reactor with potassium hydroxide as a base, a range of aromatic aldehydes were converted to their corresponding Henry products in good yields with short residence times (e.g., 10-30 minutes). cardiff.ac.uk This approach is a significant improvement over batch processes that often require long reaction times at low temperatures to control side reactions. cardiff.ac.uk

| Flow System | Catalyst/Base | Substrate (Aldehyde) | Yield | Residence Time | Reference |

|---|---|---|---|---|---|

| Simple Flow Reactor | KOH | 4-Nitrobenzaldehyde | 96% | 10 min | cardiff.ac.uk |

| Simple Flow Reactor | KOH | 4-Chlorobenzaldehyde | 85% | 10 min | cardiff.ac.uk |

| Simple Flow Reactor | KOH | 2-Bromobenzaldehyde | 52% | 10 min | cardiff.ac.uk |

| Microreactor | Polymer-supported acid | Benzaldehyde derivative | Part of a multi-step synthesis of (S)-rolipram | nih.gov |

Microwave and Ultrasound Irradiation in Henry Condensation

The use of alternative energy sources like microwave (MW) and ultrasound irradiation can dramatically accelerate the Henry reaction, often leading to higher yields and shorter reaction times compared to conventional heating methods. erowid.orglookchem.com These techniques are well-aligned with the principles of green chemistry, especially when combined with solvent-free conditions.

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the solvent-free Henry reaction of nitromethane with a variety of aldehydes. lookchem.com Using a base such as triethylamine, aromatic and aliphatic aldehydes undergo rapid reaction under microwave irradiation (e.g., 4 minutes at 80°C) to afford the corresponding β-nitroalcohols in high yields. thieme-connect.comlookchem.com This method significantly reduces reaction times from several hours to just a few minutes. For aldehydes, yields are typically high, while even challenging substrates like aliphatic ketones can react to give moderate to good yields. lookchem.comresearchgate.net

Ultrasound irradiation (sonochemistry) is another effective technique for promoting condensation reactions. The application of ultrasound can assist the Knoevenagel-type condensation of aromatic aldehydes with nitroalkanes under mild conditions. erowid.org The outcome can be influenced by the electronic nature of the aldehyde and the specific reaction conditions. For example, sonication of 4-chlorobenzaldehyde with nitromethane under basic catalysis afforded the corresponding nitroaldol in 70% yield. sci-hub.se The primary benefits of ultrasound promotion include lower reaction temperatures and higher isolated yields due to the reduction of side reactions like polymerization. erowid.org

| Method | Catalyst/Conditions | Substrate (Aldehyde) | Yield | Time | Reference |

|---|---|---|---|---|---|

| Microwave | Et3N, Solvent-free | Benzaldehyde | 88% | 4 min | thieme-connect.com |

| Microwave | Et3N, Solvent-free | 4-Chlorobenzaldehyde | 91% | 4 min | thieme-connect.com |

| Microwave | Et3N, Solvent-free | 4-Methoxybenzaldehyde | 78% | 4 min | thieme-connect.com |

| Ultrasound | Base catalysis | 4-Chlorobenzaldehyde | 70% | 2-3 h | sci-hub.se |

| Ultrasound | Base catalysis | 3-Nitrobenzaldehyde | Good | 2-3 h | sci-hub.se |

Reaction Mechanisms and Kinetic Studies of 1 4 Benzyloxy Phenyl 2 Nitroethanol Formation and Transformations

Mechanistic Elucidation of the Henry Reaction

The first and often rate-limiting step in the Henry reaction is the deprotonation of the nitroalkane at the α-carbon. researchgate.net The electron-withdrawing nature of the nitro group significantly increases the acidity of the α-protons of nitromethane (B149229) (pKa ≈ 10 in water), making them susceptible to abstraction by a base. youtube.comyoutube.com

This acid-base reaction generates a resonance-stabilized carbanion known as a nitronate anion. The negative charge is delocalized between the α-carbon and the oxygen atoms of the nitro group. While the oxygen atoms bear part of the negative charge, the species acts as a carbon-centered nucleophile in the subsequent step of the reaction. wikipedia.org

Table 1: Key Steps in Nitronate Formation

| Step | Reactants | Catalyst/Reagent | Product | Description |

|---|---|---|---|---|

| Deprotonation | Nitromethane, Base | Base | Nitronate Anion, Conjugate Acid of Base | The base abstracts an acidic α-proton from nitromethane. |

The generated nitronate anion is a potent nucleophile that attacks the electrophilic carbonyl carbon of 4-(benzyloxy)benzaldehyde (B125253). This carbon-carbon bond-forming step proceeds via a nucleophilic addition mechanism, resulting in a tetrahedral intermediate. wikipedia.org This intermediate is a β-nitroalkoxide, specifically 1-(4-(benzyloxy)phenyl)-2-nitroethoxide. The reversibility of this step means that the reaction equilibrium can be influenced by the stability of the reactants and the product. youtube.com

In the final step of the reaction sequence, the β-nitroalkoxide intermediate is protonated to yield the final product, 1-(4-(benzyloxy)phenyl)-2-nitroethanol. The proton source is typically the conjugate acid of the base used in the initial deprotonation step. wikipedia.org This step regenerates the base, allowing it to participate in a new catalytic cycle.

Retro-Henry Reaction Pathways of β-Nitroalcohols

All steps in the Henry reaction are reversible, meaning the β-nitroalcohol product can undergo a retro-Henry reaction, dissociating back into the starting aldehyde and nitroalkane. researchgate.netwikipedia.org This pathway is particularly significant under basic or even neutral aqueous conditions and represents a primary challenge in the synthesis and storage of β-nitroalcohols. mdpi.com

The retro-Henry reaction is essentially the microscopic reverse of the formation pathway. It is promoted by the presence of a base, which abstracts the hydroxyl proton from the β-nitroalcohol, forming an alkoxide. This alkoxide can then undergo C-C bond cleavage, expelling the stable nitronate anion and regenerating the aldehyde, 4-(benzyloxy)benzaldehyde. The subsequent protonation of the nitronate anion completes the reversion to the starting materials. The stability of the resulting carbanion (nitronate) and the carbonyl compound drives this dissociation.

Studies on similar β-nitroalcohols have shown their instability in basic and neutral media. For instance, α-nitroacetophenone-derived nitroalcohols demonstrated complete conversion back to benzaldehyde (B42025) at pH 7 and pH 9 after several hours, highlighting the propensity for the retro-Henry reaction to occur without strong basic catalysis. mdpi.com

Performing the Henry reaction in aqueous media presents both opportunities and challenges related to the retro-Henry pathway. While water is an environmentally benign solvent, its amphiprotic nature and autoionization (producing hydroxide (B78521) ions) can facilitate the retro-Henry reaction. The hydroxide ions present, even at neutral pH, can act as the base that initiates the dissociation.

Methodologies have been developed to conduct the Henry reaction in water, often using dilute solutions of bases like NaOH in the presence of surfactants to manage reactant solubility. organic-chemistry.org These conditions, however, require careful optimization to favor the forward condensation over the reverse dissociation. The in situ presence of hydroxide ions means that the β-nitroalkoxide and the final β-nitroalcohol exist in a dynamic equilibrium with the starting materials. Shorter reaction times and controlled pH are often necessary to achieve good yields and prevent the degradation of the product via the retro-Henry pathway. organic-chemistry.org

Table 2: Factors Influencing Henry vs. Retro-Henry Reaction Equilibrium

| Factor | Favors Henry Reaction | Favors Retro-Henry Reaction | Mechanistic Rationale |

|---|---|---|---|

| pH / Base Concentration | Catalytic, controlled amount of base | High concentration of base; neutral to basic pH | Excess base promotes the deprotonation of the alcohol, initiating the reverse reaction. |

| Temperature | Lower temperatures | Higher temperatures | The retro-Henry reaction is often entropically favored; increased temperature can shift the equilibrium toward the starting materials. |

| Reactant Concentration | High concentration of nitroalkane/aldehyde | Low reactant concentration | According to Le Chatelier's principle, high product concentration or removal of reactants favors the reverse reaction. |

Kinetic Investigations and Computational Modeling of Reaction Dynamics

The formation of this compound proceeds via the Henry (nitroaldol) reaction, a classical carbon-carbon bond-forming reaction between a nitroalkane (nitromethane) and an aldehyde (4-(benzyloxy)benzaldehyde) in the presence of a base. wikipedia.orgorganic-chemistry.org The kinetics and reaction dynamics of this process are governed by the reaction mechanism, the nature of the reactants, the catalyst employed, and the reaction conditions. While specific kinetic data for the formation of this compound is not extensively documented in publicly available literature, a thorough understanding can be derived from studies on analogous Henry reactions involving substituted benzaldehydes.

The generally accepted mechanism for the Henry reaction begins with the deprotonation of the nitroalkane at the α-carbon by a base, forming a nitronate anion. wikipedia.orgencyclopedia.pub This resonance-stabilized anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting β-nitro alkoxide is subsequently protonated to yield the final β-nitro alcohol product. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org

Kinetic studies on the Henry reaction involving various aromatic aldehydes have demonstrated that the reaction rate is influenced by the electronic properties of the substituents on the benzene ring. Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, thereby accelerating the reaction. Conversely, electron-donating groups, such as the benzyloxy group in 4-(benzyloxy)benzaldehyde, are expected to decrease the reaction rate by reducing the electrophilicity of the carbonyl carbon.

Experimental kinetic studies on the Henry reaction with benzaldehyde have been conducted to determine reaction rates and activation barriers. For instance, the second-order rate constants for the reaction of benzaldehyde with nitropropane have been determined in different solvent systems, highlighting the significant role of the solvent in the reaction kinetics. nih.gov

| Reactant | Solvent System | Base | Second-Order Rate Constant (M⁻¹s⁻¹) | Activation Barrier (kcal/mol) |

| Benzaldehyde | H₂O | NaOH | 0.91 | 14.1 |

| Benzaldehyde | DMSO | KOtBu | 52.0 | Not Reported |

This data is for the reaction of benzaldehyde and nitropropane and serves as an illustrative example of kinetic parameters in a Henry reaction. nih.gov

Computational modeling, often employing methods like density functional theory (DFT), has provided deeper insights into the reaction dynamics of the Henry reaction. These studies focus on mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies. For the uncatalyzed nitroaldol reaction, computational models have been used to compare different possible reaction mechanisms, such as the classical nitroalcohol pathway and a potential imine intermediate pathway. acs.org

Gas-phase calculations on the reaction between the nitromethane anion and formaldehyde have been performed to understand the intrinsic reactivity of the system without solvent effects. nih.gov

| Reaction | Method | Calculated Activation Barrier (kcal/mol) | Calculated ΔGrxn (kcal/mol) |

| Nitromethane anion + Formaldehyde (Gas Phase) | AM1/MM/MC | 6.7 | 2.2 |

| Nitromethane anion + Formaldehyde (Aqueous) | AM1/MM/MC | 14.1 | 5.3 |

This computational data for the reaction with formaldehyde illustrates the calculated energy profiles and the influence of solvent. nih.gov

Derivatization and Chemical Transformations of 1 4 Benzyloxy Phenyl 2 Nitroethanol

Transformation to Nitroalkenes (Nitrostyrenes)

A primary transformation of β-nitroalcohols like 1-(4-(benzyloxy)phenyl)-2-nitroethanol is dehydration to form the corresponding nitroalkene. tcichemicals.comwikipedia.org This reaction is synthetically important as nitroalkenes are versatile building blocks in organic synthesis. The product of this dehydration is (E)-1-(benzyloxy)-4-(2-nitrovinyl)benzene, a nitrostyrene (B7858105) derivative.

The dehydration of β-nitroalcohols can be achieved under various conditions, often as a subsequent step to the Henry (nitroaldol) reaction used for their formation. wikipedia.orgcommonorganicchemistry.com The choice of reagent and reaction conditions is crucial to control the elimination process and avoid side reactions, such as the retro-Henry reaction. echemi.com

Common strategies for the controlled dehydration of β-nitroalcohols include:

Acid Catalysis : Strong acids like concentrated sulfuric acid or phosphoric acid can be used, although they can sometimes lead to charring and other side reactions. chemguide.co.uk

Base-Mediated Elimination : The Henry reaction is base-catalyzed, and simply elevating the reaction temperature can often favor the elimination of water to yield the nitroalkene as the primary product. commonorganicchemistry.com

Specific Dehydrating Agents : Milder and more selective methods have been developed to improve yields and purity. For example, dibutyltin (B87310) oxide has been shown to catalyze the dehydration of β-nitroalcohols under neutral conditions in boiling benzene. researchgate.net Other reagents have also been explored to facilitate this transformation. acs.org

The general scheme for the dehydration is as follows:

This compound → (E)-1-(benzyloxy)-4-(2-nitrovinyl)benzene + H₂O

Table 1: Selected Reagents for Dehydration of β-Nitroalcohols

| Reagent/Condition | Solvent | Notes |

|---|---|---|

| Elevated Temperature | Varies (often the solvent for the Henry reaction) | Often used in one-pot synthesis from the aldehyde. commonorganicchemistry.com |

| Concentrated H₂SO₄ | - | Can cause side reactions and charring. chemguide.co.uk |

| Phthalic Anhydride | Pyridine | A classic method for this transformation. |

| Dibutyltin Oxide (Bu₂SnO) | Benzene | Catalytic and proceeds under neutral conditions. researchgate.net |

The dehydration of this compound typically results in the formation of the more thermodynamically stable E-isomer of the nitrostyrene, (E)-1-(benzyloxy)-4-(2-nitrovinyl)benzene. The presence of acid can facilitate an anti-periplanar elimination of water from the nitroalcohol intermediate, leading to the formation of the nitroalkene product. researchgate.net The synthesis of various (E)-nitrostyrene derivatives is well-documented, underscoring the stereochemical preference for the trans configuration. researchgate.net

Reductions of the Nitro Group and Hydroxyl Functionality

The nitro and hydroxyl groups of this compound can be selectively or fully reduced to afford valuable aminoalcohols and amines. These products are often key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. mdpi.comrsc.org

Aminoalcohols: The reduction of the nitro group while preserving the hydroxyl functionality yields the corresponding β-aminoalcohol, 2-amino-1-(4-(benzyloxy)phenyl)ethanol. Chiral β-aminoalcohols are particularly significant synthetic targets. mdpi.comresearchgate.net This transformation is a crucial step in many synthetic pathways. wikipedia.org

Amines (Phenethylamines): If the synthetic goal is the corresponding phenethylamine, 2-(4-(benzyloxy)phenyl)ethanamine, the process typically involves a two-step sequence. First, the nitroalcohol is dehydrated to the nitrostyrene, as described in section 4.1. Subsequently, the nitrostyrene is reduced. During this reduction, both the nitro group and the carbon-carbon double bond are hydrogenated to yield the saturated amine. mdma.chmdma.ch

The choice of reducing agent is critical for achieving the desired outcome (aminoalcohol vs. amine).

For the synthesis of aminoalcohols (nitro group reduction): Catalytic hydrogenation is a common and effective method.

Palladium on Carbon (Pd/C) with hydrogen gas is a standard choice for reducing both aliphatic and aromatic nitro groups. commonorganicchemistry.com

Raney Nickel is another effective catalyst, particularly useful when needing to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Chemical Reductants such as iron (Fe) or zinc (Zn) in acidic media (e.g., acetic acid) provide mild conditions that can tolerate other reducible groups. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild option. commonorganicchemistry.com

For the synthesis of amines (from the intermediate nitrostyrene):

Catalytic Hydrogenation : This is a powerful method for the complete reduction of nitrostyrenes. Catalysts like Pd/C are used to reduce both the double bond and the nitro group to furnish the phenethylamine. mdma.ch

Lithium Aluminum Hydride (LiAlH₄) : This potent reducing agent is commonly used for the reduction of nitroalkenes that have been formed via Henry reactions. commonorganicchemistry.com

The substrate scope for these reductions is broad, and many methods tolerate a variety of other functional groups, allowing for the synthesis of complex molecules. organic-chemistry.org

Table 2: Common Reduction Methods for Nitro Compounds and Nitroalkenes

| Transformation | Reagent | Product Type | Notes |

|---|---|---|---|

| Nitroalcohol → Aminoalcohol | H₂/Pd/C | Aminoalcohol | Preserves the hydroxyl group. commonorganicchemistry.com |

| Nitroalcohol → Aminoalcohol | Fe/AcOH | Aminoalcohol | Mild, chemoselective method. commonorganicchemistry.com |

| Nitroalkene → Amine | H₂/Pd/C | Amine | Reduces both C=C and NO₂ groups. mdma.ch |

Further Functional Group Interconversions and Carbon-Carbon Bond Cleavage Reactions

Beyond elimination and reduction, the structure of this compound allows for other transformations.

The Henry reaction, which forms the β-nitroalcohol, is reversible. wikipedia.org This reverse reaction, known as a retro-Henry or retro-nitroaldol reaction , constitutes a carbon-carbon bond cleavage. Under certain conditions, particularly basic or thermal stress, the molecule can decompose back into its starting materials: 4-(benzyloxy)benzaldehyde (B125253) and nitromethane (B149229). wikipedia.orgnih.gov Kinetic studies on the decomposition of β-nitroalcohols have shown that this C-C bond cleavage is a key pathway. nih.gov

The versatile nitro and hydroxyl groups can also serve as handles for further functional group interconversions . tcichemicals.comnumberanalytics.comub.edu For instance, the hydroxyl group can be acylated or converted into a leaving group for subsequent nucleophilic substitution reactions. The nitro group itself, after reduction to an amine, opens up the vast chemistry of amines, including acylation, alkylation, and diazotization.

Based on a comprehensive search of available scientific literature, there is no specific information detailing the cyclization reactions of this compound for the formation of carbocycles and heterocycles. This particular β-nitro alcohol is a known product of the Henry (nitroaldol) reaction between 4-(benzyloxy)benzaldehyde and nitromethane.

While β-nitro alcohols are versatile synthetic intermediates, their documented transformations primarily involve pathways other than direct cyclization. Common reactions include:

Dehydration to form the corresponding nitroalkene, (E)-1-(benzyloxy)-4-(2-nitrovinyl)benzene.

Reduction of the nitro group to yield the corresponding β-amino alcohol, 1-amino-1-(4-(benzyloxy)phenyl)ethan-2-ol.

Oxidation of the alcohol to an α-nitro ketone.

General synthetic strategies exist for the cyclization of various nitro compounds to form cyclic structures. For instance, reductive cyclization is a known method for synthesizing N-heterocycles from appropriate nitro-containing precursors. However, specific examples, detailed research findings, or data tables concerning the application of these methods to this compound are not present in the reviewed literature.

Therefore, the section on "Cyclization Reactions for Carbocycle and Heterocycle Formation" cannot be completed with scientifically accurate and detailed findings as requested, due to the absence of published research on this specific transformation for this compound.

Advanced Spectroscopic Characterization and Computational Analysis

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure, connectivity of atoms, and the types of functional groups present in 1-(4-(benzyloxy)phenyl)-2-nitroethanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra provide key diagnostic signals.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. The benzylic protons of the protecting group and the protons of the phenyl rings typically appear in the aromatic region (δ 7.2-7.5 ppm). orgsyn.orgchemicalbook.com The protons on the phenyl ring attached to the nitroethanol moiety would show distinct signals, while the benzylic protons of the ether linkage would likely appear as a singlet around δ 5.0 ppm. chemicalbook.com The protons of the nitroethanol group itself are diagnostic: the methine proton (CH-OH) would appear as a multiplet, and the methylene (B1212753) protons (CH₂-NO₂) adjacent to the nitro group would also form a multiplet system. rsc.org The hydroxyl proton often presents as a broad singlet. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show distinct signals for the aromatic carbons, the benzylic carbon of the ether, the two carbons of the ethanol (B145695) backbone, and the carbons of the benzyl (B1604629) group's phenyl ring. rsc.org

The following table outlines the expected chemical shifts for this compound based on analogous structures.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Ar-H (Benzyl group) | ~7.3-7.5 (m) | ~127-137 |

| Ar-H (Phenoxyphenyl) | ~6.9-7.3 (m) | ~115-160 |

| O-CH₂ -Ph | ~5.0 (s) | ~70 |

| CH -OH | ~5.4 (m) | ~70-72 |

| CH₂ -NO₂ | ~4.5 (m) | ~79-81 |

| OH | broad | N/A |

Data are estimated based on characteristic values for similar functional groups and molecular fragments. chemicalbook.comrsc.orgrsc.org

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In electron ionization (EI) MS, the molecular ion peak (M+) for this compound would confirm its molecular weight.

The fragmentation of the molecule is predictable based on its structure. A primary and often abundant fragment would be the tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 91, resulting from the cleavage of the benzyl group. uab.edu Other significant fragmentation pathways include the loss of the nitro group (-NO₂, 46 Da) and the loss of a water molecule (-H₂O, 18 Da) from the molecular ion. libretexts.orgyoutube.com Alpha-cleavage next to the oxygen atom of the ether is also a common fragmentation route for such compounds. miamioh.edu

The table below summarizes the expected key fragments in the mass spectrum.

| Fragment Ion | Proposed Structure / Neutral Loss | Expected m/z |

| [M]+ | Molecular Ion | 273 |

| [M - H₂O]+ | Loss of water | 255 |

| [M - NO₂]+ | Loss of nitro group | 227 |

| [C₇H₇]+ | Tropylium ion (from benzyl group) | 91 |

| [C₈H₉O]+ | Cleavage at the ethanol chain | 121 |

Fragmentation patterns are predictive and based on established principles of mass spectrometry. libretexts.orgyoutube.commiamioh.edunih.gov

Infrared (IR) spectroscopy is an effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz

The IR spectrum of this compound would exhibit several characteristic absorption bands. A broad, strong band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. masterorganicchemistry.comlibretexts.org The presence of the nitro group (NO₂) is confirmed by two strong absorption bands, one for asymmetric stretching around 1550-1540 cm⁻¹ and one for symmetric stretching around 1380-1370 cm⁻¹. udel.edu Aromatic C-H stretching typically appears just above 3000 cm⁻¹, while aliphatic C-H stretching is found just below 3000 cm⁻¹. pressbooks.pub The C-O stretching vibrations for the alcohol and ether functionalities would be visible in the 1300-1000 cm⁻¹ region. libretexts.org

| Vibrational Mode | Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H stretch | Alcohol | 3600 - 3200 (broad) |

| C-H stretch (sp²) | Aromatic | 3100 - 3000 |

| C-H stretch (sp³) | Aliphatic | 3000 - 2850 |

| N-O asymmetric stretch | Nitro | 1550 - 1540 (strong) |

| C=C stretch | Aromatic | 1600 & 1500 |

| N-O symmetric stretch | Nitro | 1380 - 1370 (strong) |

| C-O stretch | Ether, Alcohol | 1300 - 1000 |

Data compiled from standard infrared spectroscopy correlation tables. masterorganicchemistry.comlibretexts.orgudel.edupressbooks.pub

Advanced Characterization in Catalysis and Reaction Monitoring

The synthesis of nitroethanols often involves catalytic processes, such as the Henry reaction. rsc.org Advanced analytical techniques are indispensable for characterizing the catalysts used in these reactions, providing insights into their structure, morphology, and performance, which are critical for reaction optimization.

X-ray techniques are fundamental for the analysis of solid-state materials, including heterogeneous catalysts.

X-ray Diffraction (XRD): XRD is a primary tool for identifying the crystalline phases within a catalytic material. malvernpanalytical.com By analyzing the diffraction pattern, researchers can determine the catalyst's crystal structure, identify the active phases, and estimate the average crystallite size using the Scherrer equation. mdpi.com For instance, in catalysts supported on materials like silica (B1680970) or alumina, XRD can confirm the structure of the support and the crystalline nature of the deposited active metal or metal oxide particles. researchgate.netsemanticscholar.org It is also used to assess the thermal stability of a catalyst and to observe phase changes that may occur during synthesis or reaction. malvernpanalytical.commdpi.com

X-ray Absorption Spectroscopy (XAS): XAS provides information about the local atomic structure and electronic state of a specific element within the catalyst. It can be used to determine oxidation states, coordination numbers, and bond distances of the active metal center, even in amorphous or highly dispersed materials where XRD is less effective.

Electron microscopy provides high-resolution imaging of a catalyst's physical characteristics.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology, topography, and particle size distribution of the catalyst. It provides a three-dimensional view of the material's surface, which is crucial for understanding how reactants might interact with the catalyst. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental mapping of the catalyst's surface, confirming the distribution of the active components. rsc.org

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM, allowing for the visualization of the catalyst's internal structure, the size and shape of nanoparticles, and their dispersion on a support material. High-resolution TEM (HR-TEM) can even resolve the lattice fringes of individual crystallites, providing direct evidence of the catalyst's crystallinity and exposing any defects in the structure. This level of detail is vital for establishing structure-activity relationships in catalytic reactions, such as those used to synthesize nitroalkene precursors or reduce them to valuable products. researchgate.net

| Technique | Information Provided | Application in Catalysis |

| X-ray Diffraction (XRD) | Crystalline phase, crystallite size, lattice parameters. malvernpanalytical.comdntb.gov.ua | Phase identification of catalyst and support; assessing thermal stability and structural changes. mdpi.comresearchgate.net |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size, and shape. rsc.org | Visualizing catalyst topography and homogeneity. |

| Transmission Electron Microscopy (TEM) | Nanoparticle size/distribution, internal structure, lattice imaging. researchgate.net | Determining the dispersion of active sites; identifying crystal defects. |

| Energy-Dispersive X-ray (EDX) | Elemental composition and mapping. rsc.org | Confirming the presence and distribution of elements on the catalyst surface. |

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for gaining deep insights into the molecular characteristics and reactive behavior of this compound. These theoretical methods complement experimental findings, providing a molecular-level understanding that is often difficult to achieve through laboratory work alone. By simulating molecular structures, reaction processes, and electronic properties, researchers can predict and explain the compound's behavior in chemical transformations.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It provides detailed information about electron distribution, which is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. nih.govnih.gov For this compound, DFT calculations can elucidate key aspects of its electronic nature.

Detailed DFT studies on analogous aromatic nitro compounds and chalcones reveal common approaches to analyzing electronic structure. nih.govmdpi.com Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G+(d,p), to optimize the molecular geometry and compute various electronic parameters. nih.govnih.gov

Key Electronic Properties Investigated by DFT:

Molecular Geometry: DFT is used to calculate the optimized ground-state geometry, including bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, for instance from X-ray crystallography, to validate the computational model. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govmdpi.com For related compounds, the electron density in the HOMO is often located on the electron-rich aromatic rings, while the LUMO is centered on the nitro group or other electron-withdrawing moieties. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net Red-colored regions indicate negative potential (electron-rich areas), such as around the oxygen atoms of the nitro and hydroxyl groups, which are prone to electrophilic attack. Blue-colored regions signify positive potential (electron-poor areas), typically found around hydrogen atoms, which are susceptible to nucleophilic attack.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mdpi.com These parameters provide a quantitative measure of the molecule's reactivity and are used to predict its behavior in chemical reactions. chemrxiv.org

The table below presents hypothetical DFT-calculated electronic properties for this compound, based on values reported for structurally similar molecules. mdpi.com

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely from the benzyloxy group. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability, associated with the nitro group. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Reflects chemical reactivity and stability; a larger gap implies higher stability. |

| Dipole Moment | 4.2 D | Measures the overall polarity of the molecule. |

| Electronegativity (χ) | 4.15 eV | Describes the tendency to attract electrons. |

| Chemical Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.65 eV | Quantifies the electrophilic character of the molecule. |

Molecular Modeling and Simulation of Reaction Pathways and Transition States

Molecular modeling and simulations are essential for mapping the intricate details of chemical reactions involving this compound. This compound is typically formed via the Henry (nitroaldol) reaction, a carbon-carbon bond-forming reaction between an aldehyde (4-(benzyloxy)benzaldehyde) and a nitroalkane (nitromethane). organic-chemistry.org Computational methods allow for the exploration of the potential energy surface (PES) of this reaction, identifying the most likely pathways, intermediates, and transition states. arxiv.org

DFT calculations are commonly employed to model these reaction pathways. diva-portal.orgrsc.org By calculating the energies of reactants, products, and all intervening species, a detailed reaction profile can be constructed.

Key aspects of reaction pathway simulation include:

Mechanism Elucidation: Computational studies can validate proposed reaction mechanisms. For the base-catalyzed Henry reaction, this involves modeling the deprotonation of nitromethane (B149229) to form a nitronate anion, followed by the nucleophilic attack of the nitronate on the carbonyl carbon of 4-(benzyloxy)benzaldehyde (B125253), and subsequent protonation to yield the final product. nih.gov

Transition State (TS) Identification: A transition state is the highest energy point along a reaction coordinate. Locating the TS is critical for determining the reaction's activation energy, which governs the reaction rate. researchgate.net Computational algorithms can search for and optimize the geometry of transition states. Vibrational frequency analysis is then used to confirm a true TS, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. arxiv.org

Activation Energy Calculation: The activation energy (ΔG‡) is the Gibbs free energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction. Computational models can accurately predict these barriers, helping to understand how catalysts or changes in reaction conditions influence the reaction rate. chemrxiv.org

For the formation of this compound, a simplified reaction energy profile, derived from analogous systems, is presented below. diva-portal.orgnih.gov

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |

| 1. Reactants | Aldehyde + Nitromethane + Base | 0.0 | Initial state of separated reactants. |

| 2. Nitronate Formation | Nitronate Anion + Aldehyde | +5.2 | Deprotonation of nitromethane by a base. |

| 3. C-C Bond Formation (Transition State) | TS1 | +15.8 | The rate-determining step where the new C-C bond is formed. |

| 4. Alkoxide Intermediate | Adduct Alkoxide | -10.5 | The intermediate formed after the nucleophilic attack. |

| 5. Protonation (Transition State) | TS2 | -8.7 | Transition state for the protonation of the alkoxide. |

| 6. Product | Nitroethanol Product | -18.3 | The final stable this compound. |

Prediction of Stereochemical Outcomes in Asymmetric Transformations

The synthesis of this compound can generate a chiral center at the carbon atom bearing the hydroxyl group. In asymmetric synthesis, the goal is to produce one enantiomer (R or S) in excess. Computational chemistry plays a vital role in predicting and rationalizing the stereochemical outcome of such reactions. researchgate.netchiralpedia.com This is particularly important in organocatalysis, where a chiral catalyst guides the reaction towards a specific stereoisomer. diva-portal.orgresearchgate.net

The prediction of stereoselectivity relies on the detailed analysis of the diastereomeric transition states that lead to the different enantiomers. nih.govrsc.org The enantiomeric excess (ee) observed experimentally is a direct consequence of the energy difference between these competing transition states (ΔΔG‡).

Computational approach to predicting stereochemistry:

Modeling Catalyst-Substrate Interactions: The first step involves building a model of the complex formed between the chiral catalyst and the reactants (4-(benzyloxy)benzaldehyde and the nitronate). Non-covalent interactions, such as hydrogen bonding and steric repulsion, are crucial in determining the geometry of this complex. diva-portal.orgnih.gov

Locating Diastereomeric Transition States: For the C-C bond-forming step, there are two primary transition states: one leading to the R-enantiomer (TS-R) and another leading to the S-enantiomer (TS-S). Computational methods are used to find the optimized geometries and energies of both transition states. nih.gov

Calculating Energy Differences: The relative Gibbs free energies of TS-R and TS-S are calculated. The transition state with the lower energy will be more populated, leading to the major enantiomer. The energy difference (ΔΔG‡ = G(TS-major) - G(TS-minor)) can be used to predict the enantiomeric ratio and, consequently, the enantiomeric excess using the following relationship:

ΔΔG‡ = -RT ln(er) where 'er' is the enantiomeric ratio.

Studies on asymmetric Henry reactions catalyzed by chiral organocatalysts, such as cinchona alkaloids or chiral copper complexes, have shown that DFT calculations can successfully predict the major enantiomer observed in experiments. diva-portal.orgnih.govacs.org The stereochemical outcome is often dictated by the precise orientation of the reactants within the chiral pocket of the catalyst, which minimizes steric hindrance and maximizes stabilizing interactions for one transition state over the other. rsc.org

| Transition State Model | Catalyst System | Calculated ΔΔG‡ (kcal/mol) | Predicted Major Enantiomer | Predicted ee (%) |

| TS-R vs. TS-S | Chiral Copper-Diamine | -1.8 | R | 96% |

| TS-R vs. TS-S | Cinchona Thiourea | -1.5 | S | 92% |

Applications of 1 4 Benzyloxy Phenyl 2 Nitroethanol and Its Derivatives in Complex Organic Synthesis

Role as Versatile Synthetic Intermediates and Key Building Blocks

Nitro compounds are considered indispensable building blocks for the synthesis of molecules relevant to the pharmaceutical industry in both academic and industrial settings. frontiersin.org The utility of 1-(4-(benzyloxy)phenyl)-2-nitroethanol and its analogues lies in the dual functionality of the nitro and hydroxyl groups, which can be manipulated independently or in concert to construct complex molecular architectures.

A prominent example that underscores the importance of this structural motif is the derivative (R)-1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanol. This compound is a key intermediate in the synthesis of (R,R)-Formoterol, a potent and long-acting beta-2 adrenergic receptor agonist used as a bronchodilator for treating asthma. ciac.jl.cngoogle.com The synthesis of this crucial intermediate highlights the role of the benzyloxy-substituted phenyl nitroethanol core as a foundational building block for high-value pharmaceutical agents. ciac.jl.cn The diverse reactivity of the nitro group, combined with the presence of a hydroxyl group that can be easily converted into a leaving group (like bromide), makes these compounds highly versatile for further chemical transformations. nih.govciac.jl.cn

The synthetic value of these intermediates is summarized in the table below:

| Intermediate | Application | Reference |

| (R)-1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanol | Key intermediate for (R,R)-Formoterol synthesis | ciac.jl.cn |

| (R)-1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanol | Starting material for the synthesis of Arformoterol | google.com |

Precursors for the Synthesis of Bioactive Molecules and Fine Chemicals

The primary application of this compound derivatives is as precursors in the synthesis of bioactive molecules and, by extension, fine chemicals. researchgate.net The synthesis of Arformoterol, the pharmacologically active (R,R)-enantiomer of formoterol (B127741), relies on the chiral intermediate (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol. google.com Arformoterol is a long-acting beta-2 adrenergic receptor stimulant with significant anti-inflammatory effects, used in the management of chronic bronchial asthma. google.com

The transformation of these nitro-containing precursors into the final active pharmaceutical ingredients often involves key steps such as the reduction of the nitro group to an amine or its displacement in nucleophilic substitution reactions. nih.gov The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which can be removed in the final stages of the synthesis. This strategic use of protecting groups is a common tactic in the multi-step synthesis of complex bioactive molecules. ijprt.org The production of such high-purity, complex organic molecules for the pharmaceutical industry is a cornerstone of the fine chemicals sector. researchgate.netdntb.gov.ua

Utility in the Construction of Diverse Organic Scaffolds, including Carbo- and Heterocycles

While direct literature on this compound for the construction of a wide range of scaffolds is specific, the known chemistry of β-nitro alcohols provides a clear indication of their vast potential. The nitro group is exceptionally versatile and can be readily transformed into other functionalities, making it a linchpin for the synthesis of diverse molecular frameworks. researchgate.net

One of the most powerful transformations of the nitro group is its reduction to a primary amine. This opens up a gateway to a multitude of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry. nih.govnih.gov For instance, the amine derived from this compound could be acylated and then cyclized to form oxazoles or thiazoles, or it could be reacted with diketones to yield pyrroles.

Furthermore, the nitroalkane unit can participate in classic carbon-carbon bond-forming reactions such as the Henry reaction (nitroaldol reaction) and Michael additions to α,β-unsaturated systems. nih.govresearchgate.net Dehydration of this compound would yield the corresponding nitroalkene, a potent Michael acceptor. This nitroalkene could then be used to construct complex carbocyclic and heterocyclic rings through annulation strategies. The synthesis of pyrazoles, pyrimidines, and other heterocycles often relies on precursors that can be readily generated from nitro compounds. nih.gov The inherent functionality of the benzyloxyphenyl moiety combined with the synthetic flexibility of the nitroethanol group makes this compound a valuable starting point for building diverse chemical libraries.

Applications in Multicomponent and Cascade Reactions for Molecular Complexity

Multicomponent and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the formation of several chemical bonds in a single operation without isolating intermediates. nih.govub.edu This approach rapidly builds molecular complexity and is highly valued for its atom and step economy. The structure of this compound, with its multiple reactive sites—the hydroxyl group, the nitro group, and the aromatic ring—makes it an excellent candidate for the design of novel cascade or multicomponent reactions.

For example, a cascade sequence could be initiated by activating the hydroxyl group, followed by an intramolecular reaction involving the nitro group (e.g., a nitro-Michael cyclization) to form a cyclic structure. Alternatively, the corresponding nitroalkene derivative could participate in multicomponent reactions. A well-documented strategy involves the reaction of a nitroalkene, an aldehyde, and an amine in the presence of a catalyst to generate highly functionalized, stereochemically complex products in a single step. Such reactions are powerful tools for the rapid synthesis of precursors for bioactive molecules. nih.gov The development of these efficient synthetic routes is a continuous goal in organic chemistry, and versatile building blocks like this compound are key to enabling these innovative strategies. nih.gov

Future Perspectives and Emerging Research Avenues

Development of Novel and Highly Selective Catalytic Systems

The asymmetric Henry (nitroaldol) reaction, which produces 1-(4-(Benzyloxy)phenyl)-2-nitroethanol, is a cornerstone of carbon-carbon bond formation. nih.gov A primary focus of ongoing research is the creation of new catalysts that offer superior control over stereoselectivity (enantioselectivity and diastereoselectivity) and operate under mild, environmentally benign conditions.

Recent advancements have seen the development of various chiral catalysts, including metal complexes and organocatalysts, that have shown remarkable efficacy. For instance, new chiral copper(II) complexes have been developed that demonstrate high catalytic activity. nih.govmdpi.com One such system, derived from a Schiff base ligand, can selectively catalyze the Henry reaction to produce nitroalcohols in yields up to 97% and with enantiomeric excess (ee) values reaching 77%. mdpi.com Another novel chiral N,N'-dioxide-Cu(I) catalyst has been successfully applied to the asymmetric Henry reaction of various aromatic aldehydes, achieving high yields and enantiomeric excesses of up to 98%. acs.org

Organocatalysis represents another fertile ground for innovation. Chiral guanidines and Cinchona thiourea derivatives have been investigated as efficient catalysts for promoting the Henry reaction. diva-portal.orgresearchgate.net These catalysts operate through intricate hydrogen-bonding networks that activate both the nitroalkane and the aldehyde, facilitating highly organized transition states to achieve excellent stereocontrol. The synthetic utility of these methods has been proven through the synthesis of biologically significant molecules. researchgate.net

The table below summarizes the performance of selected modern catalytic systems in asymmetric Henry reactions, highlighting the catalyst type, yield, and enantioselectivity achieved for aromatic aldehydes.

| Catalyst Type | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Chiral Copper(II) Schiff Base | o-nitrobenzaldehyde | 97 | 73 | mdpi.com |

| Chiral N,N'-Dioxide-Cu(I) | Aromatic Aldehydes | Good | up to 98 | acs.org |

| Cu(II)-Diamine Ligand | p-nitrobenzaldehyde | >99 | 98 | rsc.org |

| La-Alkoxide Complex | Aromatic Aldehydes | High | 72-92 | rsc.org |

This table presents a selection of data to illustrate the performance of different catalytic systems.

Future work in this area will likely focus on designing catalysts that are recyclable, effective at very low loadings, and tolerant of a wider range of functional groups and reaction conditions, further enhancing the green credentials of the synthesis. patsnap.com

Integration with Advanced Flow Chemistry for Scalable and Sustainable Production

Transitioning the synthesis of this compound from traditional batch processes to continuous flow chemistry offers significant advantages in terms of safety, scalability, and sustainability. europa.eu The Henry reaction often involves nitromethane (B149229), a highly energetic and potentially explosive compound, making its use in large-scale batch reactors a considerable safety risk. cardiff.ac.uk Flow chemistry mitigates these risks by utilizing small reactor volumes, ensuring that only a minimal amount of hazardous material is present at any given moment. cardiff.ac.ukwordpress.com

The large surface-area-to-volume ratio in microreactors or tube reactors used in flow systems allows for superior control over reaction parameters. europa.eu This precise control over temperature, pressure, and mixing is crucial for managing the exothermic nature of the nitration and nitroaldol reactions, preventing runaway reactions and minimizing the formation of byproducts. researchgate.netewadirect.com

Key benefits of integrating flow chemistry include:

Enhanced Safety: Small reactor volumes drastically reduce the risks associated with handling energetic compounds like nitromethane. europa.eucardiff.ac.uk

Improved Yield and Selectivity: Precise control over residence time and temperature can optimize the reaction for the desired product, reducing the formation of impurities. wordpress.com

Scalability: Production can be scaled up by "numbering-up" (running multiple reactors in parallel) or by extending the operational run time, avoiding the challenges of scaling up batch reactors. ewadirect.com

Automation: Continuous flow processes are amenable to automation, allowing for consistent production quality and reduced operational costs. europa.eu

A collaboration between Lonza and Novartis reported the first continuous flow synthesis of 2-nitroethanol, a related compound, demonstrating the industrial viability of this approach. wordpress.com The study highlighted how critical parameters like the reactant ratio and residence time could be finely tuned to achieve high selectivity (93%). wordpress.com Researchers have also demonstrated the safe use of nitromethane at elevated temperatures in a simple flow reactor for the nitroaldol reaction with various aldehydes, achieving good yields in short reaction times. cardiff.ac.uk

Future developments will likely involve the integration of in-line purification and analysis techniques, creating fully automated and streamlined manufacturing processes for this compound and its derivatives.

Exploration of New Derivatization Pathways and Functionalization Strategies

The β-nitroalcohol functional group in this compound is a versatile synthetic handle, making the compound a valuable intermediate for a wide array of other molecules. Research is actively exploring new ways to transform this scaffold into other important chemical entities.

Established derivatization pathways for β-nitroalcohols include:

Reduction to β-Aminoalcohols: The nitro group can be readily reduced to an amine, yielding β-aminoalcohols. These compounds are prevalent in pharmaceuticals and natural products due to their biological activity.

Dehydration to Nitroalkenes: Elimination of water from the β-nitroalcohol provides access to the corresponding nitroalkene. Nitroalkenes are powerful Michael acceptors and participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. mdpi.com

Oxidation to α-Nitroketones: Oxidation of the secondary alcohol furnishes α-nitroketones, which are useful precursors for further synthetic manipulations.

Emerging research is focused on developing novel, stereoselective transformations. For example, tandem reactions that combine the Henry reaction with subsequent transformations in a one-pot or sequential flow process are gaining traction. researchgate.net An example is the domino Michael/Henry protocol, which can create highly functionalized cyclic molecules with multiple stereocenters in a single operation. researchgate.net

Furthermore, the benzyloxy protecting group on the phenyl ring can be removed to reveal a phenol, which can then be subjected to further functionalization, such as etherification, esterification, or electrophilic aromatic substitution, thereby expanding the molecular diversity accessible from this single precursor. The exploration of radical-based cross-coupling reactions also presents new opportunities for creating complex molecules, as demonstrated in the synthesis of chiral quinazolinones. nih.govmdpi.com

Advanced Computational Design for Predictive Synthesis and Mechanism Exploration

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions, including the synthesis of this compound. Advanced computational methods, particularly Density Functional Theory (DFT), are being used to elucidate reaction mechanisms, rationalize observed stereoselectivities, and design new, more efficient catalysts. diva-portal.org

Computational studies on the Henry reaction have provided deep insights into the transition states involved. By modeling the interactions between the catalyst, the aldehyde, and the nitroalkane, researchers can understand the origins of enantioselectivity. diva-portal.org For example, DFT investigations of the Cinchona thiourea-catalyzed Henry reaction have shown that two different binding modes for the reactants are possible with comparable energy barriers, and that the observed enantioselectivity is dependent on the solvent used, a finding that aligns with experimental results. diva-portal.org

Key applications of computational design in this field include:

Mechanism Elucidation: QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can model the reaction in the presence of explicit solvent molecules, providing a more accurate picture of the reaction pathway and the role of the solvent in influencing the reaction rate and selectivity. nih.gov

Catalyst Design: By understanding the key catalyst-substrate interactions that govern stereoselectivity, new catalysts can be designed in silico before being synthesized in the lab. This predictive approach can significantly accelerate the discovery of highly selective catalytic systems.

Predicting Reactivity: Computational models can help predict the reactivity of different aldehydes and nitroalkanes, guiding the selection of optimal substrates and reaction conditions.

Theoretical calculations are also used to explain the origin and extent of enantiocontrol in other complex asymmetric reactions, such as radical cross-coupling, which can be applied to derivatives of the target compound. nih.gov As computational power and theoretical models continue to improve, the predictive design of synthetic routes and catalysts will play an increasingly central role in the efficient and selective synthesis of complex chiral molecules like this compound.

Q & A

Q. What are the common synthetic routes for introducing the 2-nitroethanol moiety in 1-(4-(Benzyloxy)phenyl)-2-nitroethanol?

- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the benzyloxy-substituted aromatic ring and (2) introduction of the nitroethanol group.

- Benzyloxy Group Installation : The Williamson ether synthesis is widely used, where a phenol derivative reacts with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Nitroethanol Introduction : Pd-catalyzed cross-electrophile coupling (e.g., using Pd(dba)₂/Xantphos) enables coupling of aryl halides with nitroalkyl precursors. Alternatively, nitration of pre-installed ethanol derivatives (e.g., via HNO₃/H₂SO₄) may be employed, though regioselectivity must be carefully controlled .

- Example Protocol :

Q. Which spectroscopic and analytical techniques are optimal for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzyloxy aromatic protons (δ 7.3–7.5 ppm) and nitroethanol protons (δ 4.5–5.5 ppm for CH₂NO₂) .

- Infrared (IR) Spectroscopy : Key peaks include ν(NO₂) at ~1520 cm⁻¹ and ν(C-O) for the benzyloxy group at ~1250 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular mass (e.g., [M+H]⁺ expected for C₁₅H₁₅NO₄: 289.0954) .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve conflicting data regarding the biological activity of this compound in antimicrobial assays?

- Methodological Answer : Contradictions may arise from impurities, stereochemical variations, or assay conditions. To address this:

- Comparative Structural Analysis : Synthesize analogs (e.g., 4-[4-(Benzyloxy)phenyl]-5-nitrothiazole ) to isolate the nitroethanol moiety’s contribution.

- Dose-Response Studies : Test across a wide concentration range (e.g., 1–100 µM) to identify non-linear effects .

- Control Experiments : Use nitroethanol-free derivatives to rule out nonspecific interactions .

- Data Normalization : Express activity relative to positive controls (e.g., ciprofloxacin) and account for solvent effects (e.g., DMSO toxicity) .

Q. What strategies optimize the regioselectivity of nitro group introduction in this compound?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:

- Catalyst Design : Pd catalysts with bulky ligands (e.g., Xantphos) favor coupling at less hindered positions .

- Directing Groups : Install temporary groups (e.g., -OMe) on the aromatic ring to direct nitration, followed by removal .

- Solvent and Temperature : Polar aprotic solvents (DMF, DMSO) and low temperatures (−10°C) improve selectivity .

- Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (e.g., LUMO localization) .

Data Contradiction Analysis

Q. Why might differential stability of this compound be reported in aqueous vs. organic solvents?

- Methodological Answer : Stability discrepancies arise from hydrolysis or nitro group reduction:

- Hydrolysis Studies : Monitor degradation via HPLC in buffers (pH 1–14) to identify labile bonds (e.g., benzyloxy cleavage at pH >10) .

- Redox Sensitivity : Test stability under inert (N₂) vs. aerobic conditions; nitro groups may degrade via radical pathways in light .

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to mitigate metal-catalyzed degradation .

Tables for Key Comparisons

Q. Table 1. Synthetic Methods for Nitroethanol Introduction

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.